Cas no 47102-67-0 (Silicate(1-), difluorotriphenyl-, (TB-5-11)-)

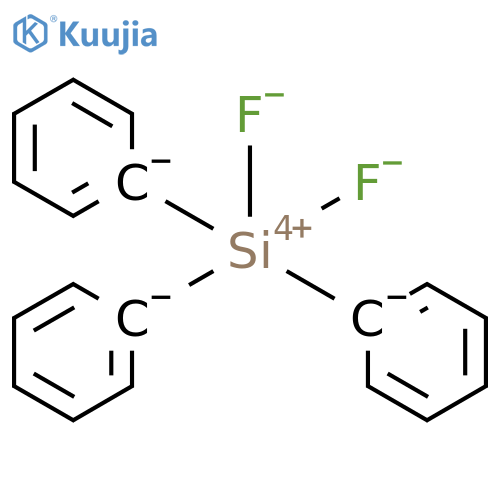

47102-67-0 structure

商品名:Silicate(1-), difluorotriphenyl-, (TB-5-11)-

CAS番号:47102-67-0

MF:

メガワット:

CID:5689511

Silicate(1-), difluorotriphenyl-, (TB-5-11)- 化学的及び物理的性質

名前と識別子

-

- Silicate(1-), difluorotriphenyl-, (TB-5-11)-

-

- インチ: 1S/C18H15F2Si/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q-1

- InChIKey: RGGRJHGGCWQIGN-UHFFFAOYSA-N

- ほほえんだ: [Si+4]([C-]1=CC=CC=C1)([C-]1=CC=CC=C1)([C-]1=CC=CC=C1)([F-])[F-]

Silicate(1-), difluorotriphenyl-, (TB-5-11)- 関連文献

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

47102-67-0 (Silicate(1-), difluorotriphenyl-, (TB-5-11)-) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量